molecular formula C15H22N4O B2786734 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one CAS No. 2097863-94-8

1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one

Cat. No.: B2786734
CAS No.: 2097863-94-8
M. Wt: 274.368
InChI Key: XLYNNVPWSFYLPL-UHFFFAOYSA-N
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Description

1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a methyl group and a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the mixture being heated to 60-70°C and stirred for several hours . The product is then isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrrolidinone ring with a piperazine-pyridine moiety makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-17-13(5-6-15(17)20)12-18-8-10-19(11-9-18)14-4-2-3-7-16-14/h2-4,7,13H,5-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNNVPWSFYLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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